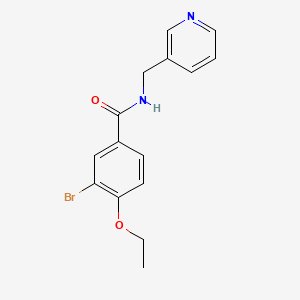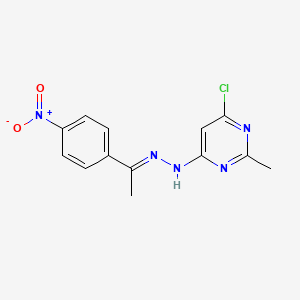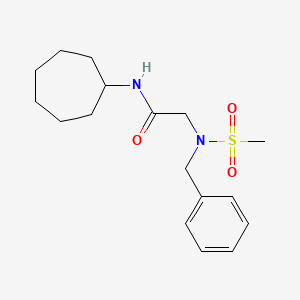![molecular formula C19H16N2O2S B5703150 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5703150.png)
2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide, also known as MATB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MATB is a thioamide derivative of 2-aminobenzamide and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and carbonic anhydrase, which are involved in cellular processes such as DNA replication and protein synthesis. 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has also been found to induce apoptosis in cancer cells, making it a potential treatment for cancer. Additionally, 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide in lab experiments is its potential therapeutic applications. 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has been found to exhibit anti-cancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs. Additionally, 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has been shown to inhibit the activity of enzymes involved in Alzheimer's disease, making it a potential treatment for this neurodegenerative disorder.
One limitation of using 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide in lab experiments is its potential toxicity. While 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has been found to exhibit promising therapeutic applications, it may also have negative side effects on healthy cells and tissues. Additionally, the synthesis of 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide can be complex and time-consuming, which may limit its use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide. One direction is the development of new drugs based on the structure of 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide. Researchers can modify the structure of 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide to improve its efficacy and reduce its toxicity. Another direction is the investigation of the mechanism of action of 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide. Understanding how 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide inhibits the activity of certain enzymes can provide insight into the development of new drugs. Finally, researchers can investigate the potential of 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide as a treatment for other diseases, such as neurodegenerative disorders and autoimmune diseases.
Synthesemethoden
2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide can be synthesized through a multi-step reaction process. The starting material, 2-aminobenzamide, is first reacted with 2-naphthyl isothiocyanate to form 2-naphthylthiourea. This intermediate is then reacted with methoxybenzoyl chloride in the presence of a base to form 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide. The purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has been found to exhibit a range of potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has been shown to inhibit the activity of enzymes involved in the development of Alzheimer's disease, making it a potential treatment for this neurodegenerative disorder.
Eigenschaften
IUPAC Name |
2-methoxy-N-(naphthalen-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-23-17-9-5-4-8-16(17)18(22)21-19(24)20-15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQPBCAYGMYZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(naphthalen-2-ylcarbamothioyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(2,5-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5703089.png)
![isopropyl {[4-(methylsulfonyl)-2-nitrophenyl]thio}acetate](/img/structure/B5703094.png)
![2-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5703097.png)

![N-[4-(acetylamino)phenyl]-4-(butyrylamino)benzamide](/img/structure/B5703120.png)
![2-(1-naphthylamino)-N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5703127.png)

![ethyl (2-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B5703139.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenylpropanoyl)hydrazinecarbothioamide](/img/structure/B5703178.png)